molecular formula C6H5FOS B3189238 1-(5-Fluorothiophen-2-yl)ethanone CAS No. 29669-44-1

1-(5-Fluorothiophen-2-yl)ethanone

Cat. No.: B3189238
CAS No.: 29669-44-1
M. Wt: 144.17 g/mol
InChI Key: OLXPYTRVAAFVHG-UHFFFAOYSA-N
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Description

1-(5-Fluorothiophen-2-yl)ethanone is a fluorinated aromatic ketone featuring a thiophene ring substituted with a fluorine atom at the C5 position and an acetyl group at the C2 position. This compound is structurally significant in organic synthesis and medicinal chemistry due to the electron-withdrawing nature of the fluorine atom, which modulates reactivity and bioavailability. Its synthesis typically involves halogenation or coupling reactions of thiophene precursors, as seen in analogous procedures for substituted thiophen-2-yl ethanones .

Properties

IUPAC Name

1-(5-fluorothiophen-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FOS/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXPYTRVAAFVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Fluorothiophen-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 5-fluorothiophene-2-carboxylic acid with a reducing agent such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol, which is then oxidized to the ketone using an oxidizing agent like pyridinium chlorochromate (PCC) .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluorothiophen-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Fluorothiophen-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(5-Fluorothiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom can enhance its binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Variations and Properties

Compound Name Substituent (Position) Molecular Weight Key Properties/Applications Reference
1-(5-Methylthiophen-2-yl)ethanone Methyl (C5) 154.21 g/mol Lower polarity; used in flavor/fragrance chemistry
1-(5-Chlorothiophen-2-yl)ethanone Chloro (C5) 174.63 g/mol Enhanced electrophilicity; intermediate in drug synthesis
1-(5-Phenylthiophen-2-yl)ethanone Phenyl (C5) 202.27 g/mol Increased hydrophobicity; research applications
1-(5-Fluorothiophen-2-yl)ethanone Fluoro (C5) 158.19 g/mol Improved metabolic stability; potential in medicinal chemistry
  • Electronic Effects : Fluorine’s electronegativity enhances the ketone’s electrophilicity compared to methyl or phenyl groups, facilitating nucleophilic additions .
  • Biological Relevance : Chloro and fluoro derivatives are preferred in drug design for their balance of lipophilicity and metabolic resistance .

Indole- and Triazole-Based Ethanones

Antimalarial Activity Comparison

Compound Name (Example) Structure IC50/pIC50 Target/Mechanism Reference
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone Indole-thioether pIC50 = 8.21 Plasmodium falciparum DHODH inhibition
1-(5-Chloro-1H-indol-3-yl)-2-[(4-bromophenyl)thio]ethanone Indole-thioether IC50 = 90 nM Antimalarial (MT1 receptor interaction)
This compound Thiophene-ketone Not reported Hypothesized activity via similar electron-deficient scaffolds
  • Structural Contrast : Indole-thioethers exhibit superior antimalarial activity due to dual hydrogen bonding and π-π stacking with biological targets, whereas thiophene-based ketones may require additional functionalization for comparable efficacy .

Biological Activity

1-(5-Fluorothiophen-2-yl)ethanone is an organic compound notable for its unique structural features, particularly the presence of a fluorine atom on the thiophene ring. This modification significantly influences its biological activity and potential therapeutic applications. The compound has garnered attention in medicinal chemistry due to its promising anti-cancer properties and interactions with various biological targets.

Chemical Structure and Properties

This compound has the molecular formula C6H5FOSC_6H_5FOS and a molecular weight of approximately 144.17 g/mol. The fluorine atom enhances the compound's lipophilicity, which may improve its bioavailability and efficacy in biological systems.

Structural Characteristics

FeatureDescription
Molecular FormulaC₆H₅FOS
Molecular Weight144.17 g/mol
Functional GroupsKetone, Thiophene
Fluorine Position5-position on thiophene ring

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in oncology. The compound's structural characteristics suggest potential applications as an anti-cancer agent due to its cytotoxic effects against various cancer cell lines.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in cancer progression. Studies have utilized biochemical assays and molecular docking to elucidate these interactions, revealing that the compound may inhibit key pathways critical for tumor growth.

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

  • Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The IC50 values indicate effective dose ranges for therapeutic applications.
  • Molecular Docking Studies : Computational analyses suggest that this compound binds effectively to target proteins involved in cell signaling pathways, enhancing its potential as a lead compound for drug development.
  • Comparative Studies : The compound was compared with structurally similar analogs, such as 1-(5-Chlorothiophen-2-yl)ethanone and 1-(Pyridin-2-yl)ethanone, showing superior anti-cancer properties attributed to the fluorine substitution, which enhances reactivity and interaction with biological targets.

Summary of Biological Activities

Activity TypeObservations
CytotoxicitySignificant against cancer cells
Enzyme InteractionPotential inhibition of cancer-related enzymes
Molecular BindingStrong interactions with target proteins

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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